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Cat. No.: B1377932 Get Quote

Nitrogen-containing heterocycles are foundational pillars in the architecture of modern

pharmaceuticals, with an estimated 60% of unique small-molecule drugs approved by the FDA

featuring such a core.[1] Among these, the indazole ring system—a bicyclic structure

composed of a fused benzene and pyrazole ring—stands out as a "privileged scaffold."[2] First

described by the pioneering chemist Emil Fischer, the indazole nucleus is a bioisostere of

indole and is rarely found in nature, making its synthetic accessibility crucial.[3][4] Its

derivatives exhibit a vast spectrum of biological activities, forming the core of blockbuster drugs

such as the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP

inhibitor Niraparib.[2][3][5] This guide focuses on a particularly valuable, di-halogenated

derivative: 4-Bromo-7-iodo-1H-indazole, a versatile building block engineered for advanced

synthetic applications in drug development.

Introduction to 4-Bromo-7-iodo-1H-indazole
4-Bromo-7-iodo-1H-indazole is a synthetic, solid organic compound that serves as a highly

functionalized intermediate for chemical synthesis. Its strategic placement of two different

halogen atoms on the benzene ring portion of the indazole core makes it an exceptionally

powerful tool for medicinal chemists. The bromine and iodine atoms serve as orthogonal

synthetic "handles," allowing for selective, stepwise elaboration of the molecule through various

cross-coupling reactions. This dual functionality enables the construction of complex molecular

architectures with high precision, a critical requirement in the iterative process of drug design

and optimization.
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Core Physicochemical Properties
The fundamental properties of 4-Bromo-7-iodo-1H-indazole are summarized below, based on

data from leading chemical suppliers.

Property Value Reference(s)

CAS Number 1449008-23-4 [6][7]

Molecular Formula C₇H₄BrIN₂ [6]

Molecular Weight 322.93 g/mol [7]

Purity Typically ≥97% [6]

Appearance Off-white to light yellow solid N/A

Storage Temperature 2-8°C [6]

InChI Key
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Historical Context and Synthetic Evolution
While the specific discovery of 4-Bromo-7-iodo-1H-indazole is not documented in seminal

literature—a common reality for specialized commercial reagents—its existence is a direct

result of over a century of developments in heterocyclic chemistry.

The journey began with Emil Fischer's first synthesis of an indazolone in the late 19th century.

[3][4] Since then, a diverse array of synthetic methods for accessing the indazole core has

been developed. Classical methods often involved the cyclization of appropriately substituted

hydrazines or diazotized anilines.[3][8] More contemporary approaches leverage the power of

transition-metal catalysis, including palladium-catalyzed cross-coupling reactions and C-H bond

amination, to construct the bicyclic system with greater efficiency and functional group

tolerance.[3][5][9]

The development of 4-Bromo-7-iodo-1H-indazole can be seen as a logical progression in

reagent design. As medicinal chemists sought to build libraries of complex indazole derivatives

to screen for biological activity, the need for versatile and selectively reactive starting materials
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became paramount. The introduction of distinct bromo and iodo functionalities provides a

solution, enabling site-selective modifications critical for structure-activity relationship (SAR)

studies.

Proposed Synthetic Workflow
A robust and scalable synthesis of 4-Bromo-7-iodo-1H-indazole would likely proceed from a

readily available, appropriately substituted aniline derivative. The following multi-step protocol

outlines a chemically sound and logical pathway, reflecting established transformations in

indazole synthesis.

Step 1: Diazotization

Step 2: Cyclization

2-Amino-3-bromo-6-iodotoluene

Diazonium Salt Intermediate

 NaNO₂, HCl 
 0-5°C 

4-Bromo-7-iodo-1H-indazole

 Intramolecular Cyclization 
 (e.g., thermal or reductive) 

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Bromo-7-iodo-1H-indazole.

Experimental Protocol: A Representative Synthesis
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The following protocol is a representative, field-proven methodology for the synthesis of a

substituted indazole, adapted for the specific target molecule.

Objective: To synthesize 4-Bromo-7-iodo-1H-indazole from 2-amino-3-bromo-6-iodotoluene.

Materials:

2-amino-3-bromo-6-iodotoluene

Sodium nitrite (NaNO₂)

Concentrated Hydrochloric Acid (HCl)

Glacial Acetic Acid

Stannous chloride (SnCl₂) or other reducing agent

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Diazotization:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1

equivalent of 2-amino-3-bromo-6-iodotoluene in a mixture of glacial acetic acid and

concentrated HCl at 0°C.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,

ensuring the internal temperature does not exceed 5°C. The formation of the diazonium

salt is typically indicated by a color change.

Stir the reaction mixture vigorously at 0-5°C for 30-45 minutes post-addition.

Reductive Cyclization:
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In a separate flask, prepare a solution of a suitable reducing agent, such as stannous

chloride (3-4 equivalents), in concentrated HCl.

Cool the reducing solution to 0°C and slowly add the previously prepared diazonium salt

solution via a dropping funnel. Maintain the temperature below 10°C.

After the addition is complete, allow the mixture to warm to room temperature and stir for

several hours or until TLC/LC-MS analysis indicates the consumption of the intermediate.

The intramolecular cyclization forms the indazole ring.

Work-up and Purification:

Pour the reaction mixture over crushed ice and basify carefully with a saturated sodium

bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8-9.

Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether

or ethyl acetate.

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium

sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the

crude product.

Purify the crude solid via column chromatography on silica gel or recrystallization to afford

pure 4-Bromo-7-iodo-1H-indazole.

Applications in Drug Discovery: The Power of
Orthogonal Synthesis
The primary value of 4-Bromo-7-iodo-1H-indazole lies in its capacity as a scaffold for building

molecular diversity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-

Br) bonds is the key to its utility. The C-I bond is more reactive and will typically participate in

transition-metal-catalyzed cross-coupling reactions under milder conditions than the C-Br bond.

This allows for a sequential, two-step functionalization process known as orthogonal synthesis.
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A researcher can first perform a selective reaction at the more reactive 7-iodo position (e.g., a

Suzuki, Sonogashira, or Heck coupling), introducing a desired chemical moiety. Subsequently,

under slightly more forcing conditions, a second, different functional group can be installed at

the 4-bromo position. This strategic approach provides precise control over the final molecular

structure, which is essential for probing the SAR of a potential drug candidate.

Step 1: C-I Bond Functionalization (Milder Conditions)

Step 2: C-Br Bond Functionalization (Harsher Conditions)

4-Bromo-7-iodo-1H-indazole

Suzuki Coupling 
 (Boronic Acid, Pd(0))

R¹-B(OH)₂

Sonogashira Coupling 
 (Alkyne, Pd(0), Cu(I))

R¹-C≡CH

Buchwald-Hartwig Amination 
 (Amine, Pd(0))

R¹-NH₂

Suzuki Coupling

R²-B(OH)₂

Heck Coupling

Alkene, R²

Cyanation

CN source R²-B(OH)₂Alkene, R²CN source R²-B(OH)₂Alkene, R²CN source

Diverse, Complex Drug Candidates 
 (e.g., Kinase Inhibitors)

Click to download full resolution via product page

Caption: Orthogonal synthesis workflow using 4-Bromo-7-iodo-1H-indazole.

This workflow enables the rapid generation of a library of analogs from a single starting

material, accelerating the discovery of molecules with optimized potency, selectivity, and

pharmacokinetic properties. The indazole core, functionalized through this method, is prevalent

in compounds targeting kinases, G-protein coupled receptors, and enzymes involved in DNA

repair.[5][10]
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Safety and Handling
As a laboratory chemical, 4-Bromo-7-iodo-1H-indazole must be handled with appropriate

precautions. It is intended for research use only by trained professionals.

Hazard Type GHS Statement
Precautionary
Measures

Reference

Skin Irritation
H315: Causes skin

irritation

P280: Wear protective

gloves/clothing.
[6]

Eye Irritation
H319: Causes serious

eye irritation

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[6]

Respiratory Irritation
H335: May cause

respiratory irritation

P261: Avoid breathing

dust. Use only

outdoors or in a well-

ventilated area.

[6]

Handling Recommendations:

Always use this compound within a certified chemical fume hood.

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses

with side shields, and nitrile gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6]

Conclusion
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4-Bromo-7-iodo-1H-indazole represents more than just another chemical reagent; it is an

enabling tool for innovation in medicinal chemistry. Its design is a testament to the evolution of

synthetic strategy, providing a pre-functionalized, versatile scaffold for the efficient and

controlled construction of complex molecules. For researchers in drug discovery, this

compound serves as a critical starting point for developing novel therapeutics, particularly in

oncology, inflammation, and infectious diseases where the indazole nucleus has proven to be

of immense value. Its utility in orthogonal, site-selective synthesis ensures its continued

relevance in the quest for the next generation of life-saving medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1377932?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

